![molecular formula C24H19NO4 B2695801 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923157-44-2](/img/structure/B2695801.png)
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR–MS . Unfortunately, the specific molecular structure analysis for “N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide” is not available in the current literature.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications
Antimicrobial Properties
Research demonstrates the antimicrobial efficacy of compounds structurally related to N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide. For instance, a study by Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, revealing their potential in treating bacterial and fungal infections due to significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi (Desai, Rajpara, & Joshi, 2013).
G Protein-Coupled Receptor (GPR35) Agonism
Compounds bearing the core structure of this compound have been explored for their potential as GPR35 agonists. Thimm et al. (2013) synthesized 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, identifying it as a potent and selective GPR35 agonist. This discovery facilitates the study of GPR35's physiological and pathological roles, potentially highlighting a new drug target (Thimm, Funke, Meyer, & Müller, 2013).
Antioxidant Properties
The antioxidant potential of derivatives similar to this compound has also been studied. Stanchev et al. (2009) investigated the antioxidant activity of four 4-hydroxycoumarin derivatives, discovering compounds with significant scavenging activity, notably against free radicals. This research suggests the potential of these compounds in developing treatments that leverage their antioxidant properties (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the exact targets of the compound .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A study on a similar compound suggests that it meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . These properties would influence the bioavailability of the compound.
Result of Action
Based on the effects of similar compounds, it’s likely that the compound influences cellular processes in a way that could have therapeutic effects .
Action Environment
The action, efficacy, and stability of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-5-3-4-6-19(15)24(27)25-17-9-12-22-20(13-17)21(26)14-23(29-22)16-7-10-18(28-2)11-8-16/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPJOWGXAJKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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